Cas no 93-07-2 (Veratric acid)

Veratric acid structure
Veratric acid structure
Nombre del producto:Veratric acid
Número CAS:93-07-2
MF:C9H10O4
Megavatios:182.173303127289
MDL:MFCD00002500
CID:34684
PubChem ID:7121

Veratric acid Propiedades químicas y físicas

Nombre e identificación

    • 3,4-Dimethoxybenzoic acid
    • NSC 7721
    • Protocatechuic Acid Dimethyl Ether Veratric Acid
    • 3,4-DIMETHOXYBENZOIC ACID FOR SYNTHESIS
    • DiMethoxybenzoic aci
    • 3,4- twoMethoxybenzoic acid
    • 3,​4-​Dimethoxybenzoic Acid (Veratric Acid)
    • Veratric acid
    • (2R)-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol
    • Protocatechuic Acid Dimethyl Ether
    • [ "" ]
    • Benzoic acid, 3,4-dimethoxy-
    • Dimethylprotocatechuic acid
    • Veratrumenoic acid
    • Veratrylic acid
    • 3,4-Dimethylprotocatechuic acid
    • 3,4-Dimethoxy-benzoic acid
    • 3,4-Dimethoxybenzoic acid (Veratric acid)
    • 1YY04E7RR4
    • DAUAQNGYDSHRET-UHFFFAOYSA-N
    • veratric-acid
    • Spectrum_000512
    • PubChem13788
    • Spectru
    • 3,4-Dimethoxybenzoic acid (ACI)
    • Veratric acid (8CI)
    • 3,4-Bis(methyloxy)benzoic acid
    • SMR000112092
    • MLS002207141
    • MDL: MFCD00002500
    • Renchi: 1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
    • Clave inchi: DAUAQNGYDSHRET-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(OC)C(OC)=CC=1)O
    • Brn: 0518285

Atributos calculados

  • Calidad precisa: 182.057909g/mol
  • Carga superficial: 0
  • XLogP3: 1.6
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 182.057909g/mol
  • Masa isotópica única: 182.057909g/mol
  • Superficie del Polo topológico: 55.8Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 181
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 182.17
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.2481 (rough estimate)
  • Punto de fusión: 180.0 to 184.0 deg-C
  • Punto de ebullición: 275.56°C (rough estimate)
  • Punto de inflamación: No data available
  • índice de refracción: 1.4500 (estimate)
  • Disolución: 0.5g/l
  • Coeficiente de distribución del agua: Slightly soluble
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 55.76000
  • Logp: 1.40200
  • Disolución: Soluble in ether, benzene and carbon disulfide, slightly soluble in ethanol, almost insoluble in water.
  • Presión de vapor: 2.46e-04 mmHg
  • Merck: 9953
  • Sensibilidad: Sensitive to humidity

Veratric acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Rtecs:DG8598750
  • Señalización de mercancías peligrosas: Xn
  • TSCA:Yes
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Términos de riesgo:R36/37/38

Veratric acid Datos Aduaneros

  • Código HS:2918990090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Veratric acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2958-20mg
Veratric acid
93-07-2 ≥98%
20mg
¥160元 2023-09-15
Life Chemicals
F2191-0107-0.25g
3,4-dimethoxybenzoic acid
93-07-2 95%+
0.25g
$18.0 2023-09-06
Life Chemicals
F2191-0107-2.5g
3,4-dimethoxybenzoic acid
93-07-2 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2191-0107-1g
3,4-dimethoxybenzoic acid
93-07-2 95%+
1g
$21.0 2023-09-06
Life Chemicals
F2191-0107-10g
3,4-dimethoxybenzoic acid
93-07-2 95%+
10g
$84.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012271-100g
Veratric acid
93-07-2 99%
100g
¥92 2024-05-20
TRC
V127560-10g
3,​4-​Dimethoxybenzoic Acid (Veratric Acid)
93-07-2
10g
$ 57.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10167-250g
3,4-Dimethoxybenzoic acid, 99+%
93-07-2 99+%
250g
¥1378.00 2023-03-06
Enamine
EN300-20508-0.25g
3,4-dimethoxybenzoic acid
93-07-2 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D102883-5g
Veratric acid
93-07-2 99%
5g
¥30.90 2023-09-03

Veratric acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Serratia marcescens
Referencia
Oxidation of aromatic aldehydes by Serratia marcescens
De la Fuente, G.; Perestelo, F.; Rodriguez-Perez, A.; Falcon, M. A., Applied and Environmental Microbiology, 1991, 57(4), 1275-6

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  8 h, reflux
Referencia
Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide
Alagiri, Kaliyamoorthy; Prabhu, Kandikere Ramaiah, Tetrahedron, 2011, 67(44), 8544-8551

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 7 h, pH 11, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Method for complete chemical synthesis of Mangiferin aglycon
, China, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ebselen Solvents: tert-Butanol
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Referencia
Selective oxidation of aromatic aldehydes to arenecarboxylic acids using ebselen-tert-butyl hydroperoxide catalytic system
Wojtowicz, Halina; Brzaszcz, Monika; Kloc, Krystian; Mlochowski, Jacek, Tetrahedron, 2001, 57(48), 9743-9748

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt oxyhydroxide Solvents: Water ;  10 h, rt
Referencia
Selectively Upgrading Lignin Derivatives to Carboxylates through Electrochemical Oxidative C(OH)-C Bond Cleavage by a Mn-Doped Cobalt Oxyhydroxide Catalyst
Zhou, Hua; Li, Zhenhua; Xu, Si-Min; Lu, Lilin; Xu, Ming; et al, Angewandte Chemie, 2021, 60(16), 8976-8982

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Bismuth oxide (Bi2O3) ,  Palladium ,  Graphite Solvents: Water
Referencia
Method and catalysts for oxidizing an aromatic aldehyde in a basic medium into the corresponding carboxylic acid
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Nitrogen dioxide ;  24 h, 0.6 bar, 25 °C
Referencia
Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas
Javaheri, Mehdi; Naimi-Jamal, M. Reza; Dekamin, Mohammad G., International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C
Referencia
Preparation of aromatic heterocyclic compounds for treating phosphodiesterase 4 related diseases
, China, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Heteroaromatic derivatives as PDE4 inhibitors and their preparation and pharmaceutical applications
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Peracetic acid
Referencia
Study on synthesis process of gefitinib
Xu, Jian-kang; Che, Da-qing; Zhao, Zong-min; Cai, Ya-xiang; Ye, Mei-qi, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) Solvents: Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid ,  Sodium sulfite Solvents: Water ;  rt
Referencia
Oxidation of benzyl alcohols with tetraalkylammonium dichlorobromate(1-)
Negoro, Tekeshi; Tanaka, Takanori; Taketomo, Hisae; Fujita, Yuki; Yano, Kozue, Wakayama Daigaku Kyoikugakubu Kiyo, 2003, 53, 7-18

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide ,  Oxygen Catalysts: Silver triflate Solvents: Methanol ,  Tetrahydrofuran ;  1 atm, rt; rt → 37 °C; 6 h, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Silver(I)-Catalyzed Widely Applicable Aerobic 1,2-Diol Oxidative Cleavage
Zhou, Zhong-zhen; Liu, Mingxin; Lv, Leiyang; Li, Chao-Jun, Angewandte Chemie, 2018, 57(10), 2616-2620

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Referencia
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; Recupero, Francesco; Fontana, Francesca; Bjorsvik, Hans-Rene; Liguori, Lucia, Synlett, 2002, (4), 610-612

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Lithium bromide ,  Oxygen Catalysts: Manganese acetate ,  Cobalt acetate Solvents: Acetic acid ;  3 h, 1 MPa, 130 °C
Referencia
Kinetics and process parameter studies in catalytic air oxidation of veratraldehyde to veratric acid
Mukhopadhyay, Sudip, Organic Process Research & Development, 1999, 3(5), 365-369

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  16 h, 80 °C
Referencia
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; Chand, Dillip Kumar, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Referencia
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Disodium phosphate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Water ;  10 min, rt
Referencia
KMnO4-Mediated Oxidation as a Continuous Flow Process
Sedelmeier, Jorg; Ley, Steven V.; Baxendale, Ian R.; Baumann, Marcus, Organic Letters, 2010, 12(16), 3618-3621

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 60 °C; 2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides
Reed, Carson W.; McGowan, Kevin M.; Spearing, Paul K.; Stansley, Branden J.; Roenfanz, Hanna F.; et al, ACS Medicinal Chemistry Letters, 2017, 8(12), 1326-1330

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureus
Eissa, Ibrahim H.; Mohammad, Haroon; Qassem, Omar A.; Younis, Waleed; Abdelghany, Tamer M.; et al, European Journal of Medicinal Chemistry, 2017, 130, 73-85

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Polyhydroxybenzoic acid derivatives as potential new antimalarial agents
Degotte, Gilles ; Pirotte, Bernard ; Frederich, Michel; Francotte, Pierre, Archiv der Pharmazie (Weinheim, 2021, 354(11),

Veratric acid Raw materials

Veratric acid Preparation Products

Veratric acid Proveedores

atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-07-2)Veratric acid
Número de pedido:CL16871
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:39
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-07-2)3,4-Dimethoxybenzoic acid
Número de pedido:5873069
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:10
Precio ($):discuss personally

Veratric acid Literatura relevante

Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:93-07-2)3,4-Dimethoxybenzoic acid
TB01344
Pureza:>98%
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Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-07-2)Veratric Acid
sfd439
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